molecular formula C14H12N4OS2 B2451685 4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol CAS No. 477857-65-1

4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2451685
CAS RN: 477857-65-1
M. Wt: 316.4
InChI Key: DKGGXSRZRBVNOU-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C14H12N4OS2 and its molecular weight is 316.4. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial Properties : A study by Rajurkar, Deshmukh, and Sonawane (2016) reported the successful synthesis of similar triazole derivatives. These compounds were screened for in-vivo antibacterial activity against organisms like E. coli, K. pneumonia, S. aureus, and B. subtilis, as well as in-vitro antifungal activity against A. niger and C. albicans. The study found significant antimicrobial properties in these compounds (Rajurkar, Deshmukh, & Sonawane, 2016).

  • Cholinesterase Inhibitor Activity : Arfan et al. (2018) synthesized S-alkylated triazole thiols and evaluated their cholinesterase inhibitory potential. These compounds showed excellent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, suggesting potential use in treating conditions like Alzheimer's disease (Arfan et al., 2018).

  • Anti-inflammatory Activity : Research by Labanauskas et al. (2004) highlighted the anti-inflammatory properties of similar triazole derivatives. They synthesized a range of S-alkylated triazole thiols that exhibited notable anti-inflammatory effects (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).

  • Corrosion Inhibition : Bentiss et al. (2009) explored the use of a related triazole derivative as a corrosion inhibitor for mild steel in hydrochloric acid medium. The study found that the compound effectively inhibited acidic corrosion, suggesting its potential application in industrial corrosion control (Bentiss et al., 2009).

  • Anticancer Activity : Bekircan, Kucuk, Kahveci, and Bektaş (2008) synthesized derivatives of triazole and screened them for anticancer activity against a panel of cancer cell lines. The study provided insights into the potential use of these compounds in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

properties

IUPAC Name

4-[(E)-(4-methoxyphenyl)methylideneamino]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS2/c1-19-11-6-4-10(5-7-11)9-15-18-13(16-17-14(18)20)12-3-2-8-21-12/h2-9H,1H3,(H,17,20)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGGXSRZRBVNOU-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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